molecular formula C11H19N3O2 B2824799 tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate CAS No. 1589565-36-5

tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate

Cat. No.: B2824799
CAS No.: 1589565-36-5
M. Wt: 225.292
InChI Key: BTWCKQOWWVNXTC-VIFPVBQESA-N
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Description

“tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C11H19N3O2 . It appears as a white solid .


Synthesis Analysis

While specific synthesis methods for “tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate” are not available, tert-butyl esters are generally synthesized using flow microreactor systems . This method is efficient, versatile, and sustainable compared to batch processes .


Molecular Structure Analysis

The molecular structure of “tert-butyl (3S)-3-(cyanomethyl)piperazine-1-carboxylate” can be represented by the SMILES notation: CC©©OC(=O)N1CCNC@@HC1 .


Chemical Reactions Analysis

The tert-butyl group in this compound may exhibit unique reactivity patterns due to its crowded nature . It can be used in various chemical transformations .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 225.29 . It is a white solid and should be stored at 0-8 °C .

Scientific Research Applications

  • Synthesis and Characterization : The compound tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, a derivative of tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate, was synthesized and characterized. This compound demonstrated moderate antibacterial and anthelmintic activity (Sanjeevarayappa et al., 2015).

  • Biological Evaluation : Another study focused on the synthesis and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds exhibited moderate antibacterial and antifungal activities (Kulkarni et al., 2016).

  • Intermediate for Synthesis of Biologically Active Compounds : tert-Butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is reported as an important intermediate for synthesizing biologically active benzimidazole compounds (Liu Ya-hu, 2010).

  • Crystal and Molecular Structure Analysis : The crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate was reported, providing insights into its chemical properties and potential applications (Mamat et al., 2012).

  • Pharmacologically Useful Core : A study described the preparation of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, highlighting its novel chemistry and potential use in pharmacology (Gumireddy et al., 2021).

  • Catalytic Activity : The synthesis of 2-(4-(pyridin-4-yl)piperazine-1-carboxamido)ethyl methacrylate was carried out, yielding poly(methacryloyl-4-(dialkylamino)pyridine) derivatives with catalytic activity, especially in acylation chemistry (Mennenga et al., 2015).

Safety and Hazards

This compound may cause skin irritation, allergic skin reactions, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

Properties

IUPAC Name

tert-butyl (2S)-2-(cyanomethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O2/c1-11(2,3)16-10(15)14-7-6-13-8-9(14)4-5-12/h9,13H,4,6-8H2,1-3H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWCKQOWWVNXTC-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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